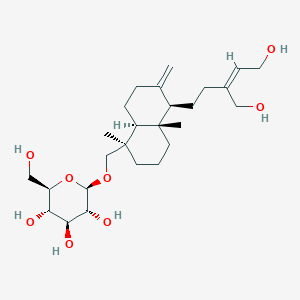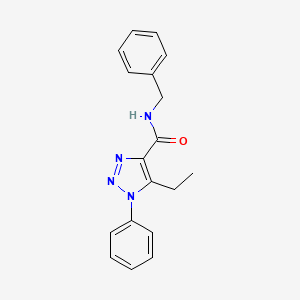
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: is a natural product derived from the leaves of Andrographis paniculata, a plant known for its medicinal properties. This compound exhibits significant anti-inflammatory and antiviral activities .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds .
Biology:
- Investigated for its anti-inflammatory and antiviral properties, making it a candidate for developing new therapeutic agents .
Medicine:
- Potential use in the treatment of inflammatory diseases and viral infections due to its bioactive properties .
Industry:
Mecanismo De Acción
Target of Action
It is known that this compound has anti-inflammatory and antiviral activity . This suggests that it may interact with targets involved in inflammatory and viral pathways.
Mode of Action
Given its anti-inflammatory and antiviral properties , it is likely that this compound interacts with its targets to modulate these pathways, potentially by inhibiting key enzymes or blocking receptor-ligand interactions.
Biochemical Pathways
Given its known biological activities , it can be inferred that this compound may influence pathways related to inflammation and viral replication.
Result of Action
Its known anti-inflammatory and antiviral activities suggest that it may modulate cellular processes related to these biological responses .
Análisis Bioquímico
Biochemical Properties
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: plays a significant role in biochemical reactions, particularly due to its anti-inflammatory and antiviral properties. It interacts with various enzymes and proteins, modulating their activities. For instance, it has been observed to inhibit certain inflammatory pathways by interacting with enzymes involved in the production of pro-inflammatory cytokines . Additionally, this compound may interact with viral proteins, inhibiting their replication and thereby exerting its antiviral effects .
Cellular Effects
The effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in inflammation, thereby reducing the inflammatory response . Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting viral replication . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and dose-response relationships are critical considerations in these studies .
Metabolic Pathways
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it can affect the levels of metabolites involved in cellular metabolism, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues . Understanding these interactions is crucial for determining the compound’s therapeutic potential and optimizing its delivery to target tissues .
Subcellular Localization
The subcellular localization of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound is typically extracted from the leaves of Andrographis paniculata using methanol as a solvent. The extract is then subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC) to isolate the compound .
Industrial Production Methods: Industrial production of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside involves large-scale extraction from Andrographis paniculata leaves, followed by purification using advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Comparación Con Compuestos Similares
Andrographolide: Another diterpenoid from with similar anti-inflammatory and antiviral properties.
Neoandrographolide: Exhibits comparable bioactivities but differs in its molecular structure.
Uniqueness: ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is unique due to its specific molecular structure, which confers distinct bioactive properties not found in other similar compounds .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEKLYSVSMYNQX-NNAYNVENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]triazole-4-carboxamide](/img/new.no-structure.jpg)

